4-[2-(4-methyl-3,6-dioxo-2-phenyl-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide
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Overview
Description
4-[2-(4-methyl-3,6-dioxo-2-phenyl-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide is a complex organic compound featuring a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methyl-3,6-dioxo-2-phenyl-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:
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Formation of the Pyrazolo[4,3-c]pyridine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-phenyl-3,6-dioxo-4-methyl-1,2,3,6-tetrahydropyridine can be cyclized using a suitable reagent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Attachment of the Ethyl Linker: : The ethyl group can be introduced via alkylation reactions. This might involve the use of ethyl halides in the presence of a base like potassium carbonate (K₂CO₃).
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Sulfonamide Formation: : The final step involves the introduction of the benzenesulfonamide group. This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl groups within the pyrazolo[4,3-c]pyridine core. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions. Reagents like sodium hydride (NaH) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: NaH in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit various activities such as enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicine, it has potential applications as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, and the pyrazolo[4,3-c]pyridine core may confer additional pharmacological activities.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(4-methyl-3,6-dioxo-2-phenyl-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazolo[4,3-c]pyridine core can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-methyl-3,6-dioxo-2-phenyl-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide: is similar to other sulfonamide-containing compounds such as sulfamethoxazole and sulfasalazine.
Pyrazolo[4,3-c]pyridine derivatives: like pyrazolopyridine and pyrazolopyrimidine.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of both the sulfonamide group and the pyrazolo[4,3-c]pyridine core allows for a wide range of interactions and activities not seen in simpler compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H20N4O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[2-(4-methyl-3,6-dioxo-2-phenyl-1H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H20N4O4S/c1-14-20-18(23-25(21(20)27)16-5-3-2-4-6-16)13-19(26)24(14)12-11-15-7-9-17(10-8-15)30(22,28)29/h2-10,13,23H,11-12H2,1H3,(H2,22,28,29) |
InChI Key |
AYPFZCURSFJVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N)NN(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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